![molecular formula C18H16S2Si B15199092 Bis(benzo[b]thiophen-2-yl)dimethylsilane CAS No. 124052-10-4](/img/structure/B15199092.png)
Bis(benzo[b]thiophen-2-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzo[b]thiophen-2-yl)dimethylsilane is an organosilicon compound that features two benzo[b]thiophene groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[b]thiophen-2-yl)dimethylsilane typically involves the coupling of benzo[b]thiophene derivatives with dimethylchlorosilane. One common method is the palladium-catalyzed cross-coupling reaction, where benzo[b]thiophene is reacted with dimethylchlorosilane in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzo[b]thiophen-2-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzo[b]thiophene rings.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions at the silicon center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(benzo[b]thiophen-2-yl)dimethylsilane has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The benzo[b]thiophene moiety is known for its biological activity, and derivatives of this compound may have potential as pharmaceutical agents.
Wirkmechanismus
The mechanism by which bis(benzo[b]thiophen-2-yl)dimethylsilane exerts its effects is primarily related to its electronic structure. The benzo[b]thiophene rings can participate in π-π interactions, and the silicon atom can influence the compound’s overall electronic properties. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(thiophen-2-yl)dimethylsilane: Similar structure but with thiophene rings instead of benzo[b]thiophene.
Bis(benzo[b]furan-2-yl)dimethylsilane: Contains benzo[b]furan rings instead of benzo[b]thiophene.
Bis(benzo[b]selenophen-2-yl)dimethylsilane: Features benzo[b]selenophene rings.
Uniqueness
Bis(benzo[b]thiophen-2-yl)dimethylsilane is unique due to the presence of benzo[b]thiophene rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can enhance its performance in specific applications, such as organic electronics and materials science .
Eigenschaften
CAS-Nummer |
124052-10-4 |
|---|---|
Molekularformel |
C18H16S2Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
bis(1-benzothiophen-2-yl)-dimethylsilane |
InChI |
InChI=1S/C18H16S2Si/c1-21(2,17-11-13-7-3-5-9-15(13)19-17)18-12-14-8-4-6-10-16(14)20-18/h3-12H,1-2H3 |
InChI-Schlüssel |
PDNJUDWNHVZGAN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC2=CC=CC=C2S1)C3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohepta[d]imidazol-4-amine](/img/structure/B15199009.png)
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
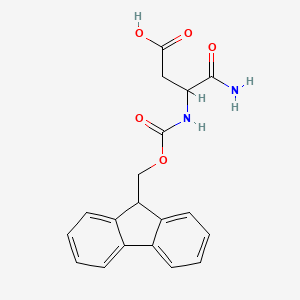
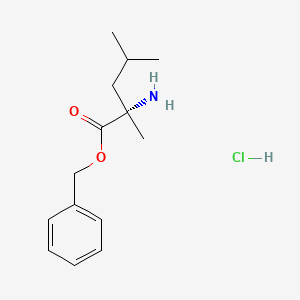
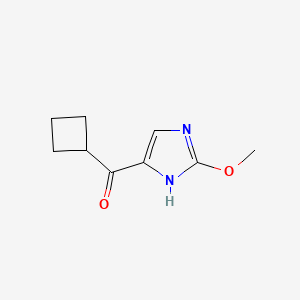
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
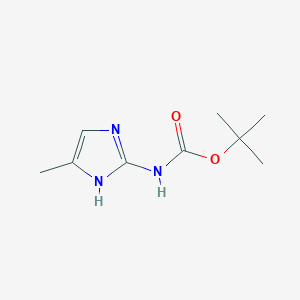
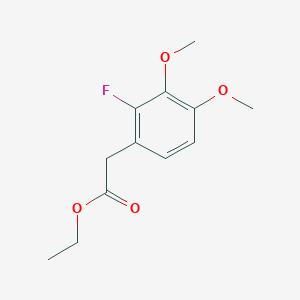
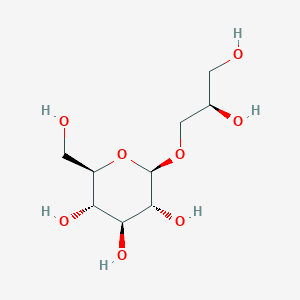

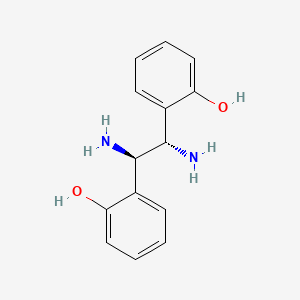
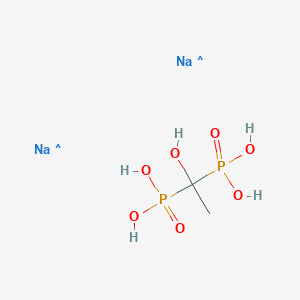
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
